N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC10079361
Molecular Formula: C24H22Cl2N2O5
Molecular Weight: 489.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22Cl2N2O5 |
|---|---|
| Molecular Weight | 489.3 g/mol |
| IUPAC Name | N-[(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C24H22Cl2N2O5/c1-32-17-6-3-15(4-7-17)23(30)28-21(24(31)27-11-2-12-29)14-18-8-10-22(33-18)19-13-16(25)5-9-20(19)26/h3-10,13-14,29H,2,11-12H2,1H3,(H,27,31)(H,28,30)/b21-14+ |
| Standard InChI Key | ZDIMGNYHPLDBNZ-KGENOOAVSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCCO |
| SMILES | COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCCO |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCCO |
Introduction
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound featuring a furan ring, a dichlorophenyl group, an enamine structure, and a methoxybenzamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.
Synthesis Methods
The synthesis of N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide typically involves multi-step organic reactions. These may include:
-
Condensation Reactions: To form the enamine structure.
-
Amidation Reactions: To incorporate the methoxybenzamide moiety.
Biological Activities and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit:
-
Pharmacological Properties: Such as antimicrobial or anticancer activities, depending on the functional groups present.
-
Medicinal Chemistry Applications: The unique combination of functional groups may confer specific therapeutic properties.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide | Furan, dichlorophenyl, enamine | Potential therapeutic applications |
| N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide | Furan, chlorophenyl, dimethylamino propyl chain | Potential pharmacological applications |
| 5-(2,5-dichlorophenyl)furan | Furan and dichlorophenyl groups | Antimicrobial |
Research Findings and Future Directions
Research on N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is limited, but its structural features suggest potential for biological activity. Further studies are needed to elucidate its pharmacological properties and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume